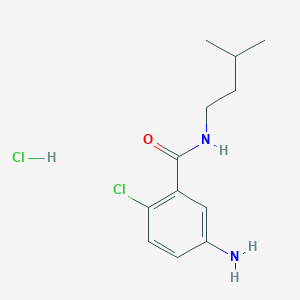
5-amino-2-chloro-N-isopentylbenzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-2-chloro-N-isopentylbenzamide hydrochloride is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a chloro substituent, and an isopentyl group attached to the benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-chloro-N-isopentylbenzamide hydrochloride typically involves several steps. One common method starts with the nitration of 2-chlorobenzamide to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The next step involves the introduction of the isopentyl group through an alkylation reaction. Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
For industrial production, the synthesis is often optimized to improve yield and reduce costs. This may involve the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes. The goal is to achieve high purity and yield while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
5-amino-2-chloro-N-isopentylbenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkoxides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of hydroxyl or alkoxy derivatives.
科学的研究の応用
5-amino-2-chloro-N-isopentylbenzamide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-amino-2-chloro-N-isopentylbenzamide hydrochloride involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The isopentyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
2-amino-5-chlorobenzamide: Lacks the isopentyl group, which may affect its biological activity and solubility.
5-amino-2-chlorobenzamide: Similar structure but without the isopentyl group, leading to different pharmacokinetic properties.
N-isopentylbenzamide: Lacks the amino and chloro groups, resulting in different chemical reactivity and biological activity.
Uniqueness
5-amino-2-chloro-N-isopentylbenzamide hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the isopentyl group enhances its lipophilicity, while the amino and chloro groups provide sites for chemical modification and interaction with biological targets.
特性
IUPAC Name |
5-amino-2-chloro-N-(3-methylbutyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O.ClH/c1-8(2)5-6-15-12(16)10-7-9(14)3-4-11(10)13;/h3-4,7-8H,5-6,14H2,1-2H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCCXQYYJAINNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(C=CC(=C1)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
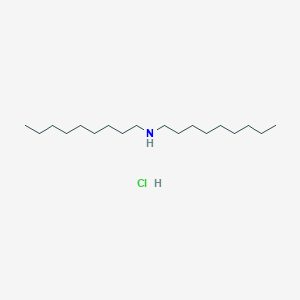
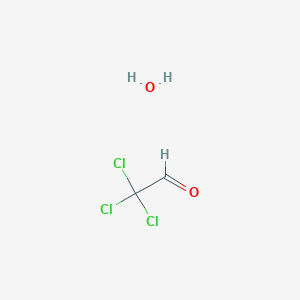
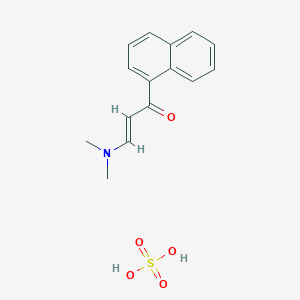
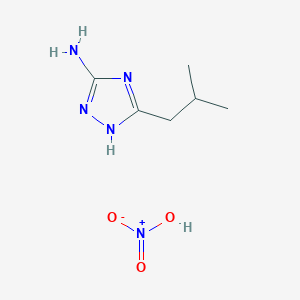
![3-(4-aminopiperidin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one dihydrochloride](/img/structure/B7855148.png)
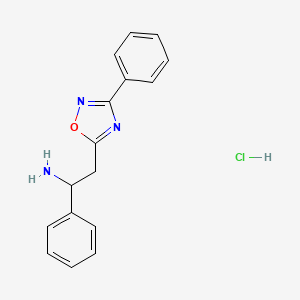
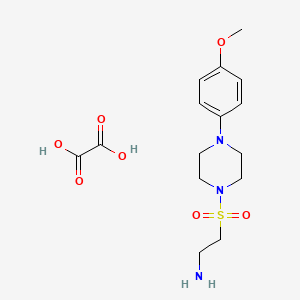
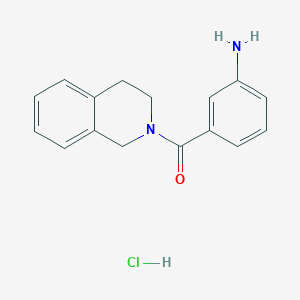
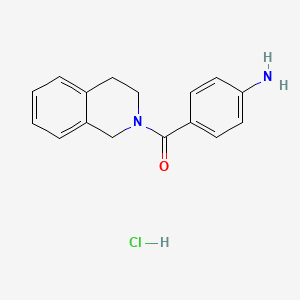
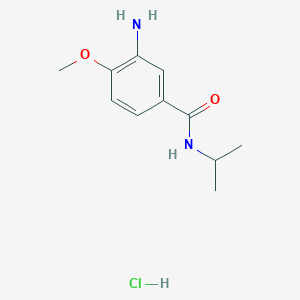
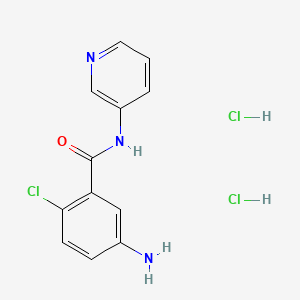

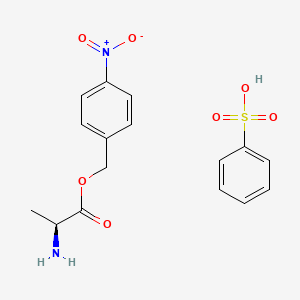
![1-[(1R,6R)-7-tricyclo[4.3.1.03,8]decanyl]ethanamine;hydrochloride](/img/structure/B7855237.png)
